Acetyldigitoxin
Übersicht
Beschreibung
Acetyldigitoxin ist ein Herzglykosid, das aus den Blättern von Digitalis-Arten gewonnen wird. Es ist ein Acetylderivat von Digitoxin und wird hauptsächlich zur Behandlung von Herzinsuffizienz eingesetzt, insbesondere bei Tachykardie . Die Verbindung ist bekannt für ihre Fähigkeit, die Kontraktionskraft des Herzmuskels zu erhöhen, was sie zu einem wertvollen Medikament bei der Behandlung bestimmter Herzerkrankungen macht .
Herstellungsmethoden
This compound kann durch enzymatische Spaltung eines Glukosemoleküls aus Lanatosid A, einem Glykosid aus Digitalis lanata, synthetisiert werden . Die Herstellung von α-Acetyldigitoxin aus Nebenprodukten der Celanid-Produktion beinhaltet spezifische Synthesemethoden und Arzneimittelproduktionstechnologie . Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Enzyme und kontrollierter Umgebungen, um die Reinheit und Wirksamkeit des Endprodukts sicherzustellen.
Wissenschaftliche Forschungsanwendungen
Acetyldigitoxin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um die Eigenschaften und Reaktionen von Herzglykosiden zu untersuchen. In Biologie und Medizin wird this compound verwendet, um seine Auswirkungen auf Herzzellen und seine potenziellen therapeutischen Anwendungen bei der Behandlung von Herzerkrankungen zu untersuchen . Die Verbindung wird auch in industriellen Anwendungen verwendet, insbesondere in der pharmazeutischen Industrie, wo sie bei der Herstellung von Herzmedikamenten eingesetzt wird .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an eine Stelle auf der extrazellulären Seite der α-Untereinheit der Na+/K+ ATPase-Pumpe in den Membranen von Herzzellen (Myozyten) . Diese Bindung bewirkt einen Anstieg des Natriumionenspiegels in den Myozyten, was zu einem Anstieg des Kalziumionenspiegels führt. Der vorgeschlagene Mechanismus beinhaltet die Hemmung der Na+/K+-Pumpe, die zu erhöhten Natriumspiegeln führt, was wiederum die Extrusion von Kalziumionen über die Na+/Ca2+-Austauschpumpe verlangsamt. Erhöhte Mengen an Kalziumionen werden dann im sarkoplasmatischen Retikulum gespeichert und durch jedes Aktionspotenzial freigesetzt . Dieser Mechanismus unterscheidet sich von dem der Katecholamine und ist entscheidend für seine klinische Anwendung bei verschiedenen Arrhythmien .
Wirkmechanismus
Target of Action
The primary target of Acetyldigitoxin is the Na+/K+ ATPase pump located in the membranes of heart cells (myocytes) . This pump plays a crucial role in maintaining the electrochemical gradient necessary for muscle contraction and nerve impulse transmission.
Mode of Action
This compound binds to a site on the extracellular aspect of the α-subunit of the Na+/K+ ATPase pump . This binding inhibits the function of the pump, leading to an increase in the level of sodium ions in the myocytes . The increased sodium levels then slow down the extrusion of Ca2+ via the Na+/Ca2+ exchange pump . As a result, there is a rise in the level of calcium ions within the cells .
Biochemical Pathways
The rise in intracellular calcium ions leads to increased amounts of Ca2+ being stored in the sarcoplasmic reticulum . These ions are then released by each action potential, which remains unchanged by this compound . This mechanism is different from that of catecholamines . The increased intracellular calcium may promote the activation of contractile proteins, leading to increased force of contraction .
Pharmacokinetics
It is known that the main pharmacological effects of this compound are on the heart
Result of Action
The result of this compound’s action is twofold:
Biochemische Analyse
Biochemical Properties
Acetyldigitoxin interacts with the α-subunit of the Na+/K+ ATPase pump in the membranes of heart cells (myocytes) . This interaction leads to an increase in the level of sodium ions in the myocytes, which then leads to a rise in the level of calcium ions .
Cellular Effects
The main pharmacological effects of this compound are on the heart . It decreases the conduction of electrical impulses through the AV node, making it a commonly used drug in controlling the heart rate during atrial fibrillation or atrial flutter . It also increases the force of contraction via inhibition of the Na+/K+ ATPase pump .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to a site on the extracellular aspect of the α-subunit of the Na+/K+ ATPase pump in the membranes of heart cells . This binding causes an increase in the level of sodium ions in the myocytes, which then leads to a rise in the level of calcium ions . The increased amounts of Ca2+ are then stored in the sarcoplasmic reticulum and released by each action potential .
Temporal Effects in Laboratory Settings
Reports of the use of this compound have stated that it is an effective, rapidly acting, well-absorbed, fairly rapidly excreted, well-tolerated digitalis preparation .
Dosage Effects in Animal Models
The toxic effects of this compound include ventricular tachycardia or ventricular fibrillation, or progressive bradyarrhythmias, or heart block . The LD50 is 7.8 mg/kg when orally administered in mice .
Metabolic Pathways
This compound is involved in the metabolic pathway that involves the Na+/K+ ATPase pump in the membranes of heart cells . It inhibits this pump, leading to increased Na+ levels, which in turn slows down the extrusion of Ca2+ via the Na+/Ca2+ exchange pump .
Transport and Distribution
Given its mechanism of action, it can be inferred that it is transported to the membranes of heart cells where it interacts with the Na+/K+ ATPase pump .
Subcellular Localization
Based on its mechanism of action, it can be inferred that it localizes at the membranes of heart cells where it interacts with the Na+/K+ ATPase pump .
Vorbereitungsmethoden
Acetyldigitoxin can be synthesized through the enzymatic cleavage of a glucose molecule from lanatoside A, a glycoside derived from Digitalis lanata . The preparation of α-acetyldigitoxin from by-products of celanide production involves specific synthetic methods and drug production technology . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the purity and efficacy of the final product.
Analyse Chemischer Reaktionen
Acetyldigitoxin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zur Bildung verschiedener oxidierter Derivate von this compound führen, während Reduktionsreaktionen reduzierte Formen der Verbindung ergeben können.
Vergleich Mit ähnlichen Verbindungen
Acetyldigitoxin ähnelt anderen Herzglykosiden wie Digitoxin und Digoxin. Es hat jedoch einzigartige Eigenschaften, die es von anderen unterscheiden. So hat this compound beispielsweise einen anderen Wirkmechanismus als Katecholamine und andere Herzglykoside . Ähnliche Verbindungen umfassen Digitoxin, das auch zur Behandlung von Herzinsuffizienz und bestimmten Arten von Herzrhythmusstörungen eingesetzt wird . Im Gegensatz zu Digoxin, das über die Nieren ausgeschieden wird, wird Digitoxin über die Leber ausgeschieden, was es bei Patienten mit schlechter oder unregelmäßiger Nierenfunktion nützlich macht .
Biologische Aktivität
Acetyldigitoxin is a potent cardiac glycoside derived from the plant Digitalis lanata. It exhibits significant biological activity, particularly in the treatment of heart conditions and potential applications in cancer and parasitic diseases. This article provides a comprehensive overview of its mechanisms of action, clinical studies, and emerging research findings.
This compound primarily functions by inhibiting the Na/K ATPase pump in cardiac myocytes. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in calcium ions within the cells. The enhanced calcium concentration promotes stronger myocardial contractions, making it beneficial for patients with heart failure. Additionally, this compound increases vagal activity, which can help manage arrhythmias by slowing down conduction through the atrioventricular (AV) node .
Heart Failure Treatment
A notable clinical study involved 80 patients with varying degrees of heart failure. Patients received an initial dose of 1.5 to 2 mg of this compound, followed by a maintenance dose of 0.1 mg daily. The study reported that while some patients experienced side effects such as anorexia and nausea, these symptoms typically resolved within 24 to 72 hours after dosage adjustments .
Table 1: Summary of Clinical Findings on this compound in Heart Failure
Study Parameters | Initial Dose (mg) | Maintenance Dose (mg/day) | Side Effects Observed |
---|---|---|---|
Patient Population | 80 | 0.1 | Anorexia, nausea, ECG changes |
Resolution Time | N/A | N/A | 24-72 hours post-adjustment |
Anticancer Activity
Recent studies have indicated that this compound may have anticancer properties. Cardiac glycosides, including this compound, have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds induce cell cycle arrest and apoptosis, making them potential candidates for cancer therapy .
Mechanisms of Anticancer Activity
- Induction of Apoptosis : this compound has been shown to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It effectively halts the progression of cancer cells through the cell cycle, particularly at the G2/M phase.
- Inhibition of Angiogenesis : The compound has demonstrated the ability to restrain new blood vessel formation, which is crucial for tumor growth .
Antileishmanial Activity
Emerging research has highlighted the antileishmanial effects of β-acetyl-digitoxin, a derivative of this compound. In vitro and in vivo studies showed that this compound significantly reduced parasite load in Leishmania infantum-infected mice and stimulated a Th1-type immune response characterized by elevated levels of cytokines such as IFN-γ and IL-12 .
Table 2: Summary of Antileishmanial Activity Findings
Treatment Type | Dosage (μM) | Efficacy | Immune Response Indicators |
---|---|---|---|
β-Acetyl-Digitoxin | Various (0-12.39) | Significant parasite reduction | Increased IFN-γ, IL-12 levels |
Control (Miltefosine) | N/A | Lower efficacy than b-AD/Mic | Lower immune response |
Eigenschaften
IUPAC Name |
[(2R,3R,4S,6S)-3-hydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O14/c1-21-38(48)33(54-24(4)44)19-37(51-21)57-40-23(3)53-36(18-32(40)46)56-39-22(2)52-35(17-31(39)45)55-27-9-12-41(5)26(16-27)7-8-30-29(41)10-13-42(6)28(11-14-43(30,42)49)25-15-34(47)50-20-25/h15,21-23,26-33,35-40,45-46,48-49H,7-14,16-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29+,30-,31+,32+,33+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMZBILYSWLILX-UMDUKNJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acetyldigitoxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e-02 g/L | |
Record name | Acetyldigitoxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00511 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acetyldigitoxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Acetyldigitoxin binds to a site on the extracellular aspect of the α-subunit of the Na+/K+ ATPase pump in the membranes of heart cells (myocytes). This causes an increase in the level of sodium ions in the myocytes, which then leads to a rise in the level of calcium ions. The proposed mechanism is the following: inhibition of the Na+/K+ pump leads to increased Na+ levels, which in turn slows down the extrusion of Ca2+ via the Na+/Ca2+ exchange pump. Increased amounts of Ca2+ are then stored in the sarcoplasmic reticulum and released by each action potential, which is unchanged by acetyldigitoxin. This is a different mechanism from that of catecholamines. Acetyldigitoxin also increases vagal activity via its central action on the central nervous system, thus decreasing the conduction of electrical impulses through the AV node. This is important for its clinical use in different arrhythmias. | |
Record name | Acetyldigitoxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00511 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1111-39-3, 25395-32-8 | |
Record name | (3β,5β)-3-[(O-3-O-Acetyl-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyldigitoxin [INN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyldigitoxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00511 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acetyldigitoxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Card-20(22)-enolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-14-hydroxy-, monoacetate, (3β,5β)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLDIGITOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZV4Q4L2FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetyldigitoxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.